

3-Methylthio-2-butanone chemical properties and structure

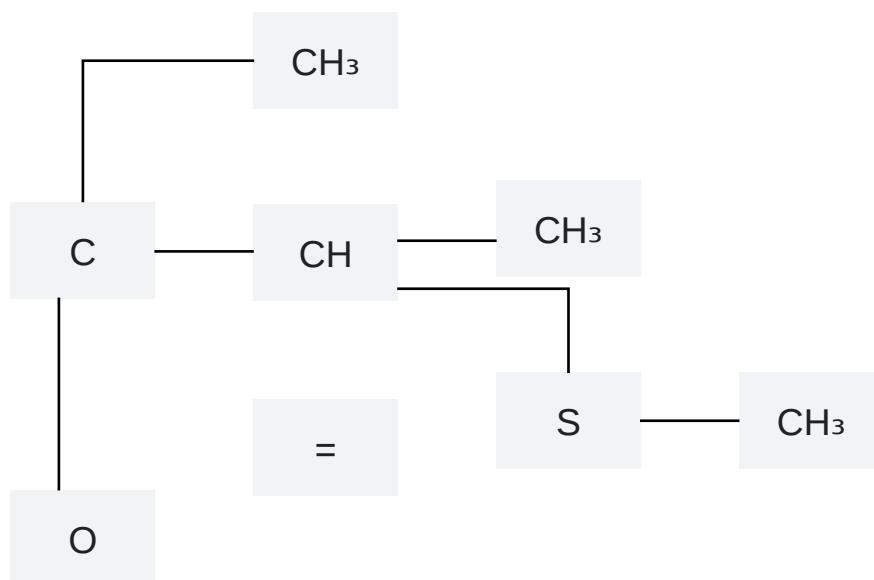
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylthio-2-butanone

Cat. No.: B1581131

[Get Quote](#)


An In-depth Technical Guide to **3-Methylthio-2-butanone**: Structure, Properties, and Applications

Introduction

3-Methylthio-2-butanone, also known by its IUPAC name 3-(methylsulfanyl)butan-2-one, is an organosulfur compound that holds significant importance in the flavor and fragrance industry. Characterized by a ketone functional group and a thioether (sulfide) linkage, this molecule is a key contributor to the sensory profile of various food products. Its distinct aroma, often described as sulfurous, milky, and reminiscent of cooked potatoes or onions, makes it a valuable additive for creating complex and savory flavor profiles.^{[1][2]} This guide provides a comprehensive technical overview of **3-Methylthio-2-butanone**, detailing its chemical structure, physicochemical properties, analytical characterization, synthesis, and safety protocols, intended for researchers and professionals in chemistry and food science.

Chemical Structure and Nomenclature

The structural foundation of **3-Methylthio-2-butanone** is a four-carbon butanone chain, with a methylthio group (-SCH₃) substituted at the third carbon position. This structure gives rise to its specific chemical properties and sensory characteristics.

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **3-Methylthio-2-butanone**.

Key Identifiers:

- IUPAC Name: 3-(methylsulfanyl)butan-2-one[3][4]
- CAS Number: 53475-15-3[5][6]
- Molecular Formula: C₅H₁₀OS[5][6]
- Synonyms: 3-Methylmercaptop-2-butanone, DL-3-(Methylthio)-2-butanone, 3-(Methylthio)butanone[4][5][6]

Physicochemical Properties

3-Methylthio-2-butanone is typically a colorless to pale yellow liquid with a distinct, pungent odor.[1] Its physical and chemical properties are summarized in the table below.


Property	Value	Source(s)
Molecular Weight	118.19 g/mol	[5]
Appearance	Colorless to yellow liquid	[1]
Density	0.975 g/mL at 25 °C	[3][7]
Boiling Point	50-54 °C at 20 mm Hg	[3][7]
Flash Point	43.7 °C (110.7 °F)	[3][7]
Refractive Index	1.469 - 1.471 at 20 °C	[4][7]
Solubility	Soluble in organic solvents; moderate water solubility	[8]

Synthesis and Reactivity

General Synthesis Pathway

A common laboratory-scale synthesis of **3-Methylthio-2-butanone** involves the nucleophilic substitution of a halogenated ketone with a thiol salt. The reaction of 3-bromo-2-butanone with sodium methanethiolate (sodium thiomethoxide) provides a direct route to the target compound.[7]

Causality: This S_N2 reaction is effective because the bromine atom at the α -position to the carbonyl group is a good leaving group, and the thiolate anion is a strong nucleophile. The choice of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation without hindering the nucleophile.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Methylthio-2-butanone**.

Reactivity Profile

The molecule's reactivity is governed by its two primary functional groups:

- Ketone (Carbonyl Group): Susceptible to nucleophilic addition reactions at the carbonyl carbon. It can undergo reactions such as reduction to a secondary alcohol or condensation reactions at the α -carbon positions.[9]
- Thioether (Sulfide Group): The sulfur atom can be oxidized to form a sulfoxide and subsequently a sulfone using appropriate oxidizing agents.

Analytical Characterization Protocols

Accurate identification and quantification of **3-Methylthio-2-butanone** require standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Trustworthiness: GC-MS is the gold standard for identifying volatile and semi-volatile compounds in complex mixtures, such as flavor extracts. The retention time provides chromatographic separation, while the mass spectrum offers a molecular fingerprint for definitive identification.

Experimental Protocol:

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 ppm.
- GC Conditions:
 - Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injection: 1 μ L splitless injection at 250°C.
 - Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 200.
- Source Temperature: 230°C.

Expected Results: The mass spectrum will show a molecular ion peak $[M]^+$ at m/z 118.[4] Key fragment ions include a prominent peak at m/z 75 (resulting from α -cleavage, $[CH_3-CH-S-CH_3]^+$) and m/z 43 (acetyl cation, $[CH_3CO]^+$).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Trustworthiness: NMR spectroscopy provides unambiguous structural elucidation by mapping the chemical environment of hydrogen (1H) and carbon (^{13}C) nuclei.

Experimental Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform ($CDCl_3$).
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher.
 - Parameters: Acquire 16 scans with a relaxation delay of 1 second.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Parameters: Acquire 1024 scans with a relaxation delay of 2 seconds using a proton-decoupled pulse sequence.

Expected 1H NMR Spectrum (in $CDCl_3$):[7][10]

- A singlet at ~2.1 ppm (3H), corresponding to the methyl protons of the thioether ($-S-CH_3$).
- A singlet at ~2.2 ppm (3H), corresponding to the acetyl methyl protons ($-CO-CH_3$).
- A doublet at ~1.3 ppm (3H), corresponding to the methyl group adjacent to the chiral center ($-CH(S)-CH_3$).

- A quartet at ~3.4 ppm (1H), corresponding to the methine proton (-CH(S)-).

Expected ^{13}C NMR Spectrum (in CDCl_3):[\[7\]](#)[\[11\]](#)

- A signal for the carbonyl carbon (~208 ppm).
- A signal for the methine carbon attached to sulfur (~50 ppm).
- Signals for the three methyl carbons (~15-30 ppm).

Infrared (IR) Spectroscopy

Expertise & Trustworthiness: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Experimental Protocol:

- Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates (NaCl or KBr).
- Acquisition: Collect a spectrum from 4000 to 600 cm^{-1} .

Expected Results: The spectrum will be dominated by a strong, sharp absorption band around 1715 cm^{-1} , which is characteristic of the C=O (carbonyl) stretch in an aliphatic ketone.[\[4\]](#)[\[12\]](#) Weaker C-H stretching and bending vibrations will also be present.

Applications in Industry and Research

The primary application of **3-Methylthio-2-butanone** is as a flavoring agent.[\[4\]](#) It is recognized as safe for this purpose by regulatory bodies like the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[\[4\]](#) Its sulfurous and savory notes are used to enhance the taste of:

- Dairy products (e.g., cheese flavors)
- Savory snacks (e.g., potato chips)
- Soups and sauces

- Meat and seafood products

In a research context, it can serve as a building block in organic synthesis for creating more complex sulfur-containing molecules.[13]

Safety, Handling, and Storage

Authoritative Grounding: Safety protocols are based on GHS classifications and standard laboratory practices.

Hazards Identification:

- **Physical Hazard:** Flammable liquid and vapor (GHS Category 3, H226).[4] Keep away from heat, sparks, and open flames.
- **Health Hazard:** May cause skin and eye irritation.[2]

Recommended Handling Procedures:

- Work in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
- Ground all equipment when transferring large quantities to prevent static discharge.[14]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[14]
- Keep away from strong oxidizing agents.

Conclusion

3-Methylthio-2-butanone is a well-characterized organosulfur compound with significant commercial value as a flavoring agent. Its chemical properties are dictated by the interplay between its ketone and thioether functionalities. A thorough understanding of its structure,

reactivity, and spectroscopic profile is essential for its effective application in the food industry and for its use in synthetic chemistry. Adherence to proper safety and handling protocols is mandatory due to its flammability and potential as an irritant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-METHYLTHIO-2-BUTANONE CAS#: 53475-15-3 [m.chemicalbook.com]
- 2. dextro,laevo-3-(methyl thio) butanone [thegoodscentscompany.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-(Methylthio)-2-butanone | C5H10OS | CID 103788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-(Methylthio)-2-butanone [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. (Â±)-3-(methyl thio)-2-butanone [flavscents.com]
- 9. Showing Compound 3-(Methylthio)-2-butanone (FDB021546) - FooDB [foodb.ca]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 3-Methylthio-2-butanone [myskinrecipes.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Methylthio-2-butanone chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581131#3-methylthio-2-butanone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com